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Foundational

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Properties, and Applications

Introduction The pyrazole ring system is a cornerstone in modern medicinal and agrochemical research, prized for its versatile biological activities. Within this class, pyrazole-4-carboxamides have emerged as a particula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole ring system is a cornerstone in modern medicinal and agrochemical research, prized for its versatile biological activities. Within this class, pyrazole-4-carboxamides have emerged as a particularly fruitful scaffold, leading to the development of numerous commercial fungicides and investigational drug candidates. This guide provides a detailed technical overview of a key, yet sparsely documented member of this family: 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide .

Due to the limited publicly available experimental data for this specific molecule, this guide will leverage established chemical principles and data from closely related analogues to present a comprehensive profile. We will delve into its chemical structure, logical synthetic pathways, predicted physicochemical properties, and the broader biological significance of the 3-chloro-1-methyl-pyrazole-4-carboxamide core. This document is intended for researchers, scientists, and professionals in drug discovery and development, offering a foundational understanding of this important chemical entity.

Chemical Structure and Identification

The foundational structure of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is characterized by a pyrazole ring substituted at key positions, which dictates its chemical reactivity and biological interactions.

  • 1-position: A methyl group, which influences the molecule's lipophilicity and metabolic stability.

  • 3-position: A chloro substituent, which can modulate the electronic properties of the pyrazole ring and play a role in binding to biological targets.

  • 4-position: A carboxamide group, a critical functional group for forming hydrogen bonds and acting as a pharmacophore in many biologically active molecules.

While a specific CAS number for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is not readily found in public databases, its immediate precursor, 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid , is well-documented.

IdentifierValueSource
IUPAC Name 3-chloro-1-methyl-1H-pyrazole-4-carboxamide-
Molecular Formula C₅H₆ClN₃O-
Molecular Weight 159.57 g/mol -
SMILES CN1N=C(Cl)C(=C1)C(=O)N-
Precursor 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid[1]
Precursor CAS 137343-52-3[1]

Synthesis and Methodology

The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide can be logically achieved through the amidation of its corresponding carboxylic acid precursor. This is a standard and widely practiced transformation in organic chemistry. The general synthetic approach involves two primary steps: activation of the carboxylic acid followed by reaction with an amine source.

Synthetic Workflow

Synthesis_Workflow Synthetic Pathway to 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide Precursor 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid Intermediate 3-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride Precursor->Intermediate Activation Product 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide Intermediate->Product Amidation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Reagent2 NH₃ (aq) or NH₄Cl/Base Reagent2->Product

Caption: A typical two-step synthesis of the target compound from its carboxylic acid precursor.

Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of pyrazole carboxamides.[2][3]

Step 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, optionally with a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide

  • Cool the crude acid chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or a solution of ammonia in an appropriate organic solvent, while maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously for 1-2 hours at room temperature.

  • The resulting precipitate can be collected by filtration, washed with cold water, and dried.

  • If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical Properties

As experimental data for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is not available, the following table presents computationally predicted properties. These values provide an estimation of the molecule's behavior in various chemical and biological systems.

PropertyPredicted Value
LogP 0.85
pKa (most acidic) 15.8
pKa (most basic) -1.2
Water Solubility 3.8 g/L
Polar Surface Area 69.2 Ų
Rotatable Bonds 1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide would rely on standard spectroscopic techniques. The expected spectral features are as follows:

  • ¹H NMR:

    • A singlet for the methyl protons (N-CH₃) is expected around 3.8-4.0 ppm.

    • A singlet for the pyrazole ring proton (C₅-H) is anticipated in the aromatic region, likely around 8.0-8.5 ppm.

    • Two broad singlets for the amide protons (-CONH₂) would appear in the range of 6.0-8.0 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • The methyl carbon (N-CH₃) would appear around 35-40 ppm.

    • The pyrazole ring carbons would have distinct signals, with the C-Cl carbon appearing at a lower field.

    • The carbonyl carbon (-C=O) would be the most downfield signal, expected in the range of 160-170 ppm.

  • IR Spectroscopy:

    • N-H stretching vibrations for the primary amide would be visible as two bands in the region of 3200-3400 cm⁻¹.

    • A strong C=O stretching band (Amide I) would be prominent around 1650-1680 cm⁻¹.

    • N-H bending vibration (Amide II) would be observed near 1600-1640 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would show a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Applications and Biological Significance

The 3-chloro-1-methyl-1H-pyrazole-4-carboxamide scaffold is a key component in a range of biologically active molecules, particularly in the agrochemical sector. Many commercial fungicides are N-substituted derivatives of this core structure.[4]

Antifungal Activity: Succinate Dehydrogenase Inhibition

The primary mechanism of action for many pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[5] This inhibition disrupts the production of ATP, leading to fungal cell death.

SDHI_Mechanism General Mechanism of Pyrazole Carboxamide Fungicides Molecule Pyrazole Carboxamide (e.g., 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide derivative) SDH Succinate Dehydrogenase (SDH) (Complex II) Molecule->SDH Binds to and inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Blocks electron flow ATP ATP Production ETC->ATP Halts CellDeath Fungal Cell Death ATP->CellDeath Leads to

Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamide fungicides.

The N-substituent on the carboxamide group plays a crucial role in determining the spectrum of antifungal activity and the potency of the compound. The 3-chloro-1-methyl-pyrazole moiety is a key part of the molecule that binds to the SDH enzyme complex.

Other Potential Biological Activities

Beyond their use as fungicides, pyrazole derivatives have been investigated for a wide array of therapeutic applications, including:

  • Anti-inflammatory and Analgesic Effects [6]

  • Anticancer Activity [7]

  • Antimicrobial Properties [7]

  • Anticonvulsant and Antidepressant Activity [6]

The specific biological profile of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide itself is not well-characterized, but its structure suggests it could serve as a valuable building block for creating libraries of compounds to screen for these and other biological activities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is not available, general laboratory safety precautions for handling related chemical compounds should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-1-methyl-1H-pyrazole-4-carboxamide represents a significant, albeit under-documented, chemical scaffold. Its synthesis is straightforward from its carboxylic acid precursor, and its structure is a key component of numerous commercially successful agrochemicals. While specific experimental data for this compound is limited, its predicted properties and the well-established biological activities of its derivatives highlight its potential as a valuable intermediate for the development of new fungicides and therapeutic agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this versatile chemical core.

References

  • Pharmaffiliates. 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • Jin, H., et al. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. Chemistry & Biodiversity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Gontijo, V. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. [Link]

  • Chemsrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Chemsrc. 3-CHLORO-1H-PYRAZOLE-4-CARBOXYLICACID. [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. [Link]

  • Pharmacognosy Reviews. (2017). Current status of pyrazole and its biological activities. [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2002). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • European Patent Office. (2022). HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. [Link]

  • Atmiya University. (2021). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • SpectraBase. 1H-Pyrazole-4-carboxamide, 3-amino-. [Link]

  • ResearchGate. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

Exploratory

3-Chloro-1-methyl-1H-pyrazole-4-carboxamide CAS number and molecular weight

The following technical guide provides an in-depth analysis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide , a critical intermediate in the synthesis of pyrazole-carboxamide fungicides (SDHIs) and kinase inhibitors. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide , a critical intermediate in the synthesis of pyrazole-carboxamide fungicides (SDHIs) and kinase inhibitors.

[1]

Executive Summary & Chemical Identity

3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is a functionalized heterocyclic scaffold used primarily as a building block in medicinal chemistry and agrochemical discovery. It serves as a "warhead" precursor for Succinate Dehydrogenase Inhibitors (SDHIs) and has recently emerged in the development of RIPK1 inhibitors for necroptosis modulation.

Identity Card
PropertySpecification
CAS Number 150187-10-3
IUPAC Name 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
Monoisotopic Mass 159.020 g/mol
SMILES Cn1c(Cl)c(C(N)=O)cn1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Structural Utility in Drug Design

This scaffold is valued for its specific electronic and steric properties, which distinguish it from its fluoro-analogs (e.g., the difluoromethyl group found in Sedaxane or Isopyrazam).

  • Electronic Modulation: The C3-Chlorine atom acts as a weak electron-withdrawing group (EWG) via induction but a donor via resonance. This modulates the pKa of the adjacent amide proton, influencing hydrogen bond strength with target residues (e.g., serine/threonine in kinase pockets).

  • Metabolic Stability: The C3-Cl bond blocks metabolic oxidation at the 3-position, a common clearance pathway for unsubstituted pyrazoles.

  • Steric Bulk: The chlorine atom (Van der Waals radius ~1.75 Å) provides a "steric anchor," locking the conformation of the molecule when bound to enzymes like Succinate Dehydrogenase (SDH).

Synthetic Pathways & Methodology

The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide typically proceeds via the carboxylic acid precursor. The following protocol describes the conversion of the acid to the amide using 1,1'-Carbonyldiimidazole (CDI), a method preferred for its mild conditions and high yield.

Reaction Scheme (DOT Visualization)

SynthesisPathway Precursor 3-Chloro-1-methyl- 1H-pyrazole-4-carboxylic acid (CAS: 137343-52-3) Intermediate Acyl Imidazole Intermediate Precursor->Intermediate THF, r.t., 1h Reagent 1,1'-Carbonyldiimidazole (CDI) Reagent->Intermediate Product 3-Chloro-1-methyl- 1H-pyrazole-4-carboxamide (CAS: 150187-10-3) Intermediate->Product NH3 source Ammonia Ammonia (NH3) or Ammonium Hydroxide Ammonia->Product

Figure 1: One-pot synthesis of the target amide from its carboxylic acid precursor via CDI activation.

Detailed Experimental Protocol

Objective: Preparation of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide from 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

Reagents:

  • 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium hydroxide (28% NH₃) or Ammonia gas

Procedure:

  • Activation: Charge a dry reaction vessel with 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (e.g., 10.0 g) and anhydrous THF (100 mL).

  • Coupling Agent Addition: Add CDI (1.1 eq) portion-wise at room temperature. Note: Evolution of CO₂ gas will occur.

  • Incubation: Stir the mixture at room temperature for 1–2 hours until gas evolution ceases and the intermediate acyl imidazole is formed (monitor by TLC or LC-MS).

  • Amidation: Cool the solution to 0–5°C. Slowly introduce aqueous ammonium hydroxide (excess, ~3–5 eq) or bubble ammonia gas through the solution for 30 minutes.

  • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with cold water (50 mL) to precipitate the product.

  • Purification: Filter the white solid, wash with cold water, and dry under vacuum at 45°C. Recrystallize from ethyl acetate/hexane if necessary.

Yield Expectation: 85–95%.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral parameters.

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (s, 1H) (C5-H, pyrazole ring)δ 7.40 (br s, 1H) (NH, amide)δ 7.10 (br s, 1H) (NH, amide)δ 3.80 (s, 3H) (N-CH₃)
LC-MS (ESI) [M+H]⁺ = 160.0/162.0 (Shows characteristic 3:1 Chlorine isotope pattern)
IR Spectroscopy 3100–3400 cm⁻¹ (N-H stretch)1660–1690 cm⁻¹ (C=O amide stretch)

Applications in Research

Agrochemical Discovery (SDHIs)

This amide is a direct precursor to "next-generation" carboxamide fungicides. By reacting the amide nitrogen (or using the acid chloride route) with substituted anilines, researchers synthesize inhibitors of the succinate dehydrogenase complex (Complex II). The 3-chloro group often serves as a bioisostere for the 3-difluoromethyl group found in commercial agents like Fluxapyroxad.

Kinase Inhibition (RIPK1)

Recent studies (e.g., Tan et al., 2020) have highlighted the 3-chloro-1-methyl-pyrazole scaffold as a key moiety in the design of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. The scaffold occupies the ATP-binding pocket, where the amide group forms critical hydrogen bonds with the hinge region of the kinase.

References

  • Chemical Identity & CAS: 3-Chloro-1-methylpyrazole-4-carboxamide (CAS 150187-10-3).[1] CMXX Chemical Registry. Link

  • Synthesis Methodology: Preparation of pyrazole carboxamides via CDI coupling. United States Patent 5,010,195 & Related Disclosures (Google Patents). Link

  • Medicinal Chemistry Application: Tan, L., et al. (2020). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B. Link

  • Precursor Data: 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 137343-52-3). Pharmaffiliates. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide in various o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the fundamental principles and robust experimental methodologies required to generate a reliable solubility profile, a critical parameter in pharmaceutical development.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a cornerstone. Poor solubility can severely limit a compound's bioavailability, hinder the development of suitable formulations, and lead to unreliable results in preclinical and clinical studies.[1] For a molecule like 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide, a substituted pyrazole carboxamide likely targeted for its biological activity, a thorough understanding of its solubility in a range of organic solvents is indispensable.[2] This knowledge informs decisions in chemical synthesis and purification, formulation development, and the design of toxicological and pharmacological studies.[3]

This guide will provide a theoretical and practical roadmap for establishing the thermodynamic solubility of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide, empowering researchers to generate the precise data needed for their development programs.

Physicochemical Characterization of the Solute

The structure reveals a pyrazole ring, a functional group known for its diverse biological activities, substituted with a chlorine atom, a methyl group, and a carboxamide group.[4] The presence of the carboxamide group suggests the potential for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which will significantly influence its interactions with solvents. The chlorine atom and the pyrazole ring itself contribute to the molecule's overall polarity and lipophilicity.

Table 1: Predicted Physicochemical Properties of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide and Related Analogs

PropertyPredicted/Reported ValueSignificance for Solubility
Molecular Formula C₅H₅ClN₂O-
Molecular Weight 160.56 g/mol Higher molecular weight can sometimes correlate with lower solubility.[3]
Predicted XlogP3 ~0.7Indicates a moderate level of lipophilicity, suggesting solubility in both polar and non-polar organic solvents to varying degrees.
Hydrogen Bond Donors 1 (from the amide)The ability to donate hydrogen bonds will favor solubility in protic solvents.
Hydrogen Bond Acceptors 3 (from the amide oxygen and pyrazole nitrogens)The ability to accept hydrogen bonds enhances solubility in a wide range of polar solvents.
Polar Surface Area ~66 ŲA moderate polar surface area suggests that the molecule will require solvents with some degree of polarity to achieve good solubility.

Note: Predicted values are based on computational models for the closely related 3-Chloro-1H-pyrazole-4-carboxylic acid and should be experimentally verified for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide.[5]

The Cornerstone of Solubility Determination: The Shake-Flask Method

To obtain the most reliable and fundamentally meaningful solubility data, the determination of thermodynamic, or equilibrium, solubility is paramount.[1][6] This value represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method, while requiring careful execution, provides a definitive measure of a compound's intrinsic solubility.

Causality Behind the Shake-Flask Method

The principle of the shake-flask method is to create a saturated solution of the compound in the solvent of interest, in the presence of an excess of the solid compound. By agitating this mixture for a sufficient period, a dynamic equilibrium is established where the rate of dissolution of the solid equals the rate of precipitation from the solution. The concentration of the compound in the liquid phase at this point is its thermodynamic solubility. The extended incubation time is crucial to ensure that this true equilibrium is reached, which is particularly important for compounds that may exist in different crystalline forms (polymorphs) or have slow dissolution kinetics.[1]

Detailed Experimental Protocol for Thermodynamic Solubility Determination

The following protocol is a self-validating system for the determination of the thermodynamic solubility of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide.

Materials:

  • 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane)[3]

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide to a glass vial. The excess is critical to ensure that a saturated solution is formed and maintained throughout the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully filter the supernatant using a syringe filter. Filtration should be performed with caution to avoid adsorption of the solute onto the filter membrane.[7]

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide.

  • Data Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.

Visualizing the Workflow

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter to remove excess solid C->D E Dilute saturated solution D->E F Quantify concentration (HPLC-UV/UV-Vis) E->F G Solubility Data (mg/mL or mol/L) F->G Calculate Solubility

Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is crucial for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) spectrophotometry are two commonly employed and robust analytical techniques.[7][8]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique that separates components in a mixture, making it highly specific for quantifying the target analyte even in the presence of impurities.[9][10] For a pyrazole derivative, a reverse-phase HPLC method is typically suitable.[11]

Key aspects of HPLC method development:

  • Column: A C18 column is a common starting point for the separation of moderately polar compounds.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic or trifluoroacetic acid) is typically used. The ratio is optimized to achieve good separation and peak shape.

  • Detection: The pyrazole ring and carboxamide group are chromophores that absorb UV light. A suitable wavelength for detection (λmax) should be determined by scanning a solution of the pure compound across the UV spectrum. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity assessment.[10]

  • Calibration: A calibration curve is constructed by injecting standard solutions of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide of known concentrations and plotting the peak area against concentration. This curve is then used to determine the concentration of the unknown samples.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method for quantification, based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[8][12] This method is suitable if the compound is pure and does not degrade in the solvent, and if the solvent itself does not absorb at the analytical wavelength.

Procedure for UV-Vis quantification:

  • Determine λmax: Scan a dilute solution of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide in the chosen solvent to find the wavelength of maximum absorbance (λmax). Aromatic systems like pyrazole typically have strong absorbance in the UV range.[13]

  • Prepare a Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the appropriately diluted saturated solution at λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample, and then back-calculate the solubility in the original undiluted solution.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Profile of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide at 25°C

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Dichloromethane8.9[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]

This table is a template for presenting experimentally determined data.

Analytical_Workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis A Prepare standard solutions of known concentrations B Analyze standards (HPLC-UV or UV-Vis) A->B C Generate Calibration Curve (Response vs. Concentration) B->C F Calculate concentration in diluted sample C->F Use calibration curve D Analyze diluted saturated solution samples E Determine response (Peak Area or Absorbance) D->E E->F Interpolate G Final Solubility Value F->G Apply dilution factor

Caption: Workflow for the analytical quantification of solute concentration.

The Influence of Temperature on Solubility

The solubility of a solid in a liquid is generally dependent on temperature. For most compounds, solubility increases with increasing temperature as the dissolution process is often endothermic. Understanding this relationship is crucial for processes such as crystallization and for predicting the behavior of a drug substance under different storage and physiological conditions.

To investigate the effect of temperature, the shake-flask experiment described in Section 3 can be repeated at different, precisely controlled temperatures (e.g., 4°C, 25°C, 37°C). The resulting data can be used to construct a solubility curve.

Table 3: Hypothetical Temperature-Dependent Solubility in Ethanol

Temperature (°C)Solubility in Ethanol (mg/mL)
4[Experimental Value]
25[Experimental Value]
37[Experimental Value]

This table is a template for presenting temperature-dependent solubility data.

Temp_Solubility Temp Temperature Dissolution Dissolution Process (Endothermic/Exothermic) Temp->Dissolution Influences Solubility Solubility Dissolution->Solubility Determines

Caption: Relationship between temperature and solubility.

Conclusion

References

  • U.S. Pharmacopeia. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. [Link]

  • protocols.io. "In-vitro Thermodynamic Solubility." 2025. [Link]

  • Sivagam, B., et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 2014. [Link]

  • Domainex. "Thermodynamic Solubility Assay." [Link]

  • Ashtekar, A., et al. "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]." ResearchGate, 2023. [Link]

  • Evotec. "Thermodynamic Solubility Assay." [Link]

  • Applied Analytics. "Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene)." [Link]

  • Sivagam, B., et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." Semantic Scholar, 2014. [Link]

  • Al Bratty, M., et al. "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension." Research on Chemical Intermediates, 2024. [Link]

  • Hendry, William. "Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy." Journal of Chemical and Pharmaceutical Research, 2023. [Link]

  • SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." 2018. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." [Link]

  • Drawell. "3 Major Functions and Applications of UV-Visible Spectrophotometry." 2023. [Link]

  • METTLER TOLEDO. "UV/Vis Spectrophotometry - Fundamentals and Applications." ResearchGate, 2025. [Link]

  • International Journal of Scientific Research and Publication. "Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide." 2014. [Link]

  • Maheshkumar K, et al. "The Recent Development of the Pyrazoles : A Review." TSI Journals, 2021. [Link]

  • Chemsrc. "Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate." [Link]

  • PubChem. "3-amino-1-methyl-1H-pyrazole-4-carboxamide." [Link]

  • EPA. "5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties." [Link]

  • Hu Liming, et al. "Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide." ResearchGate, 2025. [Link]

  • EPJ Web of Conferences. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." [Link]

  • Google Patents.
  • Frontiers in Chemistry. "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives." 2024. [Link]

  • AERU, University of Hertfordshire. "3-chlorosulfonamide." [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." 2020. [Link]

  • An-Najah Staff. "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an." [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide

Executive Summary & Strategic Analysis Target Molecule: 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide CAS Registry Number (Related Ester): 118197-42-5 (Ethyl ester intermediate) Application: Key pharmacophore in Succinate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide CAS Registry Number (Related Ester): 118197-42-5 (Ethyl ester intermediate) Application: Key pharmacophore in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., related to Fluxapyroxad scaffolds) and type-II kinase inhibitors (e.g., RIPK1 inhibitors).[1]

Synthetic Strategy: The Regioselectivity Challenge

The synthesis of 1,3,4-trisubstituted pyrazoles presents a classic regioselectivity problem. Direct electrophilic halogenation of 1-methylpyrazole-4-carboxamide typically occurs at the C-5 position due to the directing effects of the pyrrole-like nitrogen.[1] To achieve the 3-chloro substitution pattern, a "Sandmeyer-type" functionalization of a 3-amino precursor is the most reliable and authoritative route.[1]

This protocol details a robust, three-stage workflow:

  • Sandmeyer Chlorination: Conversion of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate to the 3-chloro ester using

    
    -butyl nitrite and copper(II) chloride.[1]
    
  • Saponification: Hydrolysis of the ester to the carboxylic acid.

  • Amidation: Conversion to the primary carboxamide via an acid chloride intermediate.

Synthesis Workflow Diagram

The following logic flow illustrates the critical path and decision nodes for the synthesis.

G Start Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate (KSM) Step1 Step 1: Sandmeyer Chlorination (t-BuONO, CuCl2, MeCN) Start->Step1 Diazotization Inter1 Ethyl 3-chloro-1-methyl- 1H-pyrazole-4-carboxylate Step1->Inter1 Radical Substitution Step2 Step 2: Saponification (NaOH, MeOH/H2O) Inter1->Step2 Hydrolysis Acid 3-Chloro-1-methyl- 1H-pyrazole-4-carboxylic acid Step2->Acid Acidification Step3 Step 3: Amidation (1. SOCl2; 2. NH3) Acid->Step3 Activation Final TARGET: 3-Chloro-1-methyl- 1H-pyrazole-4-carboxamide Step3->Final Nucleophilic Acyl Substitution

Caption: Sequential transformation from amino-ester precursor to final carboxamide via Sandmeyer chlorination.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate

This step utilizes a non-aqueous Sandmeyer reaction.[1] The use of alkyl nitrites (


-butyl nitrite) allows for mild generation of the diazonium species in organic solvents, facilitating the copper-mediated chlorination.[1]

Reagents & Materials:

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)[1]

  • 
    -Butyl nitrite (1.5 equiv)[1]
    
  • Copper(II) chloride (CuCl

    
    ) (1.2 equiv)[1]
    
  • Acetonitrile (Anhydrous, 10 mL/g substrate)[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with anhydrous Copper(II) chloride (1.2 equiv) and anhydrous acetonitrile under an inert atmosphere (N

    
     or Ar).
    
  • Addition: Add

    
    -butyl nitrite (1.5 equiv) to the suspension. The mixture may darken.
    
  • Substrate Introduction: Add Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv) portion-wise or as a solution in acetonitrile over 15–20 minutes.

    • Note: Gas evolution (N

      
      ) will be observed.[1] Maintain temperature at 0–5 °C during addition to control exotherm.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The starting amine spot should disappear.

  • Workup:

    • Quench the reaction by pouring into ice-cold dilute HCl (1N).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with water and brine.

    • Dry over anhydrous MgSO

      
       and concentrate in vacuo.
      
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%[1]

    • Appearance: Light amber solid or oil.

Step 2: Hydrolysis to 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Standard saponification converts the ester to the free acid, the necessary precursor for amidation.[1]

Reagents:

  • Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (from Step 1)[1][2]

  • Sodium Hydroxide (2.0 equiv, 2N aqueous solution)[1]

  • Methanol (5 mL/g substrate)[1]

Protocol:

  • Dissolve the ester in Methanol.

  • Add the 2N NaOH solution.

  • Heat the mixture to reflux (approx. 65 °C) for 1–2 hours.

  • Workup:

    • Concentrate the mixture to remove methanol.

    • Dilute the aqueous residue with water.

    • Acidify carefully with concentrated HCl to pH ~2. The carboxylic acid typically precipitates as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.[1]

    • Yield Expectation: >90%[1][3][4][5]

Step 3: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide

The carboxylic acid is activated to the acid chloride and then treated with ammonia.[1] This two-step "one-pot" procedure ensures efficient conversion.[1]

Reagents:

  • 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid[1][2][6]

  • Thionyl Chloride (SOCl

    
    ) (3.0 equiv) or Oxalyl Chloride (1.2 equiv + cat.[1] DMF)
    
  • Ammonia (NH

    
    ) (28% aqueous or 0.5M in Dioxane) or Ammonium Hydroxide[1]
    
  • Solvent: Toluene or Dichloromethane (DCM)[1]

Protocol:

  • Activation:

    • Suspend the carboxylic acid in dry Toluene (or DCM).[1]

    • Add Thionyl Chloride (3.0 equiv).[1]

    • Heat to reflux (70–80 °C) for 2 hours until gas evolution (SO

      
      , HCl) ceases and the solution becomes clear.
      
    • Optional: Concentrate in vacuo to remove excess SOCl

      
       and re-dissolve in fresh dry DCM (recommended for high purity).[1]
      
  • Amidation:

    • Cool the acid chloride solution to 0 °C.

    • Slowly add aqueous Ammonium Hydroxide (excess) or bubble anhydrous NH

      
       gas through the solution.[1]
      
    • Alternative: Add a solution of 0.5M Ammonia in Dioxane for anhydrous conditions.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Isolation:

    • If using aqueous NH

      
      : The product often precipitates. Filter the solid.[3][7] If not, extract with EtOAc/THF mixture.
      
    • Wash the solid/extracts with saturated NaHCO

      
       (to remove traces of acid) and water.[1]
      
    • Recrystallize from Ethanol or EtOAc/Hexane if necessary.

    • Yield Expectation: 80–90%[1]

    • Characterization: 1H NMR should show two broad singlets for the CONH

      
       protons (exchangeable with D
      
      
      
      O) and the characteristic pyrazole singlets.[1]

Analytical Data & Quality Control

ParameterSpecification / Data
Molecular Formula C

H

ClN

O
Molecular Weight 173.60 g/mol
Appearance White to off-white crystalline solid
1H NMR (DMSO-d6) δ ~8.1 (s, 1H, Pyrazole-H5), 7.4 (br s, 1H, NH), 7.1 (br s, 1H, NH), 3.8 (s, 3H, N-Me).[1][4]
Key Impurities 5-Chloro isomer (from incorrect starting material), Hydrolyzed acid (from incomplete amidation).[1]

Critical Mechanistic Insights

The Sandmeyer Regioselectivity

The success of this protocol hinges on the Sandmeyer reaction (Step 1).[1]

  • Why not direct chlorination? Direct chlorination of 1-methylpyrazole-4-carboxylate using Cl

    
     or NCS typically occurs at the C-5 position  via an S
    
    
    
    Ar mechanism, yielding the 5-chloro isomer.[1]
  • Why Sandmeyer? The Sandmeyer reaction proceeds via a radical pathway initiated by the diazonium salt at the C-3 position (pre-installed as an amine).[1] This bypasses the electronic directing effects that favor C-5 substitution, ensuring the 3-chloro regiochemistry is locked in.[1]

Safety & Handling
  • t-Butyl Nitrite: Toxic and flammable.[1] Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO

    
    .
    
  • Diazonium Intermediates: While the non-aqueous conditions minimize accumulation, diazonium species are potentially explosive. Do not let the reaction mixture dry out completely before quenching.

References

  • Monsanto Company. (1993).[1] Process for preparing 3-halo-1-substituted-1H-pyrazole-4-carboxylic acids and esters.[1][2][8] US Patent 5,223,526.[2]

    • Core reference for the Sandmeyer conversion of 3-amino-pyrazole esters to 3-chloro-pyrazole esters.
  • Cheng, Y., et al. (2014).[1] Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. International Journal of Scientific and Research Publications.

    • Provides context on chlorination and amidation workflows for similar pyrazole scaffolds.
  • Organic Syntheses. (2004).[1] General methods for Sandmeyer reactions in non-aqueous solvents. Organic Syntheses, Coll.[4] Vol. 10, p.204.

    • Authoritative grounding for the use of t-butyl nitrite and CuCl2.[1]

  • PubChem. Compound Summary for Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (CAS 118197-42-5).[1][1]

    • Verification of the intermedi

Sources

Application

Reagents for dehydrating 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide to nitrile

Executive Summary The conversion of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide (Compound 1 ) to its corresponding nitrile, 3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (Compound 2 ), is a critical transformation in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide (Compound 1 ) to its corresponding nitrile, 3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (Compound 2 ), is a critical transformation in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and various agrochemicals. While the pyrazole core is relatively robust, the presence of the C3-chloro substituent and the electron-deficient nature of the ring require careful reagent selection to prevent side reactions such as nucleophilic aromatic substitution or hydrolysis during workup.

This guide evaluates three primary dehydration methodologies, recommending Phosphorus Oxychloride (POCl₃) as the standard protocol for scalability and Trifluoroacetic Anhydride (TFAA) for high-sensitivity bench-scale applications.

Reagent Landscape & Selection Guide

The choice of dehydrating agent dictates the impurity profile and safety parameters. The following table summarizes the trade-offs for this specific pyrazole substrate.

Reagent SystemMechanism TypeSuitabilityKey AdvantagesCritical Drawbacks
POCl₃ (Neat or in Toluene) O-Phosphorylation / EliminationHigh (Recommended) High atom economy, robust conversion, low cost.Harsh conditions; requires careful quenching (delayed exotherm).
TFAA / Pyridine O-Acylation / EliminationMedium (Lab Scale)Very mild (0°C to RT); no acidic byproducts if buffered.Expensive; TFA byproducts can complicate purification.
SOCl₂ / DMF (Vilsmeier) Chloroiminium intermediateHigh (Cost-driven)Low cost; effective for unreactive amides.SO₂ gas evolution; difficult to remove residual DMF.
Burgess Reagent Sulfamoylation / EliminationLowExtremely mild; neutral pH.Prohibitively expensive for this commodity intermediate.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting incomplete conversions. The reaction proceeds via the activation of the amide oxygen, followed by an elimination cascade.[1]

Pathway Analysis (DOT Visualization)

The following diagram illustrates the activation of the amide tautomer by POCl₃, forming an imidoyl phosphate intermediate, which undergoes base-promoted elimination to yield the nitrile.

ReactionMechanism Amide Amide Substrate (Tautomer Equilibrium) Activation O-Phosphorylation (Attack on POCl3) Amide->Activation Tautomerization Intermediate Imidoyl Dichlorophosphate Intermediate Activation->Intermediate -Cl⁻ Elimination Base-Promoted Elimination (-HCl, -HOPCl2) Intermediate->Elimination Base Nitrile Target Nitrile (Product) Elimination->Nitrile Irreversible

Figure 1: Mechanistic pathway for POCl₃-mediated dehydration.[2]

Detailed Experimental Protocols

Method A: The Standard POCl₃ Protocol (Scalable)

Best for: Multi-gram to Kilogram scale synthesis where cost and yield are paramount.

Safety Warning: POCl₃ reacts violently with water. All glassware must be oven-dried. Work in a well-ventilated fume hood.

Reagents:

  • Substrate: 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 eq)

  • Solvent: Toluene (optional, can run neat) or Acetonitrile

  • Base: None required (self-catalyzed) or catalytic Imidazole.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber or NaOH trap), and a temperature probe.

  • Charging: Charge the flask with the Amide (1.0 eq) .

  • Addition: Add POCl₃ (3.0 eq) slowly at room temperature.

    • Note: If the slurry is too thick, add anhydrous Toluene (3-5 volumes).

  • Reaction: Heat the mixture to 80–90°C . The suspension should dissolve as the reaction proceeds (usually 2–4 hours).

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane). The amide (low R_f) should disappear; the nitrile (high R_f) will appear.

  • Quenching (Critical Step):

    • Cool the reaction mixture to <30°C.

    • Option 1 (Small Scale): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Option 2 (Large Scale): Cannulate the reaction mixture into a stirred vessel of water/ice at <10°C. Do not add water to the reaction vessel.

  • Workup:

    • Neutralize the aqueous slurry with saturated NaHCO₃ or 20% NaOH to pH ~7–8.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or Heptane.

Method B: The TFAA / Pyridine Protocol (Mild)

Best for: Small scale optimization or if the substrate contains acid-sensitive protecting groups elsewhere.

Reagents:

  • Substrate (1.0 eq)

  • Trifluoroacetic Anhydride (TFAA) (1.2 eq)

  • Pyridine (2.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane

Step-by-Step Procedure:

  • Dissolve the Amide (1.0 eq) and Pyridine (2.5 eq) in anhydrous DCM (10 volumes) under Nitrogen.

  • Cool the solution to 0°C (ice bath).

  • Add TFAA (1.2 eq) dropwise over 15 minutes.

    • Observation: No gas evolution, but a slight exotherm will occur.

  • Allow to warm to room temperature and stir for 3–6 hours.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.

  • Concentrate to yield the nitrile.

Process Workflow & Quality Control

To ensure reproducibility, follow this logical workflow.

Workflow Start Start: Raw Material QC (Check Water Content) Reaction Reaction Stage (POCl3, 85°C, 3h) Start->Reaction IPC IPC Check (TLC/LCMS) Reaction->IPC IPC->Reaction Incomplete Quench Quench Stage (Pour into Ice/Water) IPC->Quench Complete (>98%) Isolation Phase Separation & Drying Quench->Isolation Final Final Product (Recrystallization) Isolation->Final

Figure 2: Operational workflow for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carbonitrile.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis during quench.Ensure the quench temperature remains <10°C. If the pH is too acidic for too long, the nitrile can revert to the amide or acid.
Impurity: +18 mass (Amide) Incomplete reaction.Increase POCl₃ equivalents or reaction time. Check for water in the solvent (water consumes POCl₃).
Impurity: Dimerization Thermal decomposition.Reduce reaction temperature from reflux to 70°C and extend time.
Dark/Tar Formation Vilsmeier salts polymerizing.If using DMF/SOCl₂, switch to POCl₃/Toluene to avoid polymerization of the solvent.

References

  • Common Organic Chemistry. (n.d.). Amide to Nitrile - Common Conditions: POCl3.[4] Retrieved from

  • National Institutes of Health (NIH). (2019). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Retrieved from

  • BOC Sciences. (2024).[] Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from

  • Chemistry Steps. (2020). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.[1] Retrieved from

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the C4-Amide Group in Chloropyrazoles

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, agrochemical synthesis, and materials science. Objective: This guide provides an in-depth exploration of synthetic str...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, agrochemical synthesis, and materials science.

Objective: This guide provides an in-depth exploration of synthetic strategies for the functionalization of chloropyrazoles featuring a C4-amide substituent. We move beyond simple procedural lists to explain the underlying principles, empowering researchers to rationally design and troubleshoot their synthetic routes. The protocols described herein are robust and validated, offering a reliable starting point for the synthesis of novel, high-value pyrazole derivatives.

Introduction: The Privileged Chloropyrazole C4-Amide Scaffold

The pyrazole ring is a cornerstone in modern chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile component in drug design.[3] When substituted with a chloro group and a C4-amide, the pyrazole core becomes a particularly potent building block for both agrochemicals and pharmaceuticals.[4][5]

Prominent examples include the anthranilic diamide class of insecticides, such as Chlorantraniliprole and Cyantraniliprole, which feature a substituted pyrazole-amide core.[6] These molecules demonstrate the critical role of the amide moiety in binding to target receptors. The chloro-substituent not only modulates the electronic properties of the ring but also serves as a key synthetic handle for introducing molecular diversity through cross-coupling reactions.

This document outlines key methodologies for modifying this scaffold, focusing on two primary avenues: direct manipulation of the C4-amide and leveraging the existing chloro-substituent for carbon-carbon and carbon-heteroatom bond formation.

Strategic Considerations for Functionalization

The functionalization of a chloropyrazole C4-amide is not a one-size-fits-all process. The inherent electronic nature of the substituted pyrazole ring dictates the feasible reaction pathways. The pyrazole ring is π-excessive, making the C4 position generally susceptible to electrophilic attack.[7] However, the presence of an electron-withdrawing amide group at C4 and a chloro group at another position (typically C3 or C5) significantly alters this reactivity profile.

Key challenges that must be addressed include:

  • Regioselectivity: Directing functionalization to the desired position (e.g., C3 vs. C5) can be challenging, often resulting in product mixtures without careful control of reaction conditions.[8][9]

  • Competing N-Functionalization: The pyrazole ring nitrogens are nucleophilic and can compete with other sites for reaction with electrophiles, necessitating the use of protecting groups in some cases.[8][10]

  • Steric Hindrance: Bulky substituents at positions flanking the target site can impede reactivity, leading to lower yields.[8]

The following diagram illustrates the principal sites for synthetic modification on a representative 1-alkyl-5-chloro-1H-pyrazole-4-carboxamide scaffold.

Figure 1: Key reactive sites for modifying a 1-alkyl-5-chloropyrazole-4-carboxamide core.

Protocol I: N-Alkylation of the C4-Amide

Direct modification of the amide N-H bond is a fundamental strategy for probing structure-activity relationships (SAR). This transformation allows for the introduction of diverse alkyl and aryl groups, altering the polarity, steric profile, and hydrogen bonding capacity of the molecule.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to deprotonate the amide N-H, which is significantly less acidic than the N-H of an unprotected pyrazole. The resulting sodium amide is a potent nucleophile. Weaker bases like K₂CO₃ are generally insufficient for complete deprotonation, leading to sluggish or incomplete reactions.

  • Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation without interfering with the nucleophilic attack of the amide anion.

  • Temperature: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation is often run at room temperature to provide sufficient thermal energy for the Sₙ2 reaction without promoting side reactions.

Detailed Step-by-Step Protocol: N-Methylation

Materials:

  • 1-Aryl-5-chloro-1H-pyrazole-4-carboxamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (MeI) (1.5 eq)

  • Anhydrous DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the starting pyrazole-4-carboxamide (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH dispersion (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium salt forms.

  • Add methyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol II: Suzuki-Miyaura Cross-Coupling at the C5-Position

The chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura coupling is particularly powerful due to its functional group tolerance and the commercial availability of a vast library of boronic acids and esters.[11]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: A combination of a palladium source like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a suitable ligand is critical. For heteroaromatic chlorides, electron-rich and bulky phosphine ligands often give the best results by promoting the oxidative addition step, which can be challenging.

  • Base: A moderately strong base is required to activate the boronic acid, forming the reactive boronate species. Aqueous K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield and should be screened for new substrates.

  • Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed. This ensures that both the organic-soluble catalyst and substrate, as well as the water-soluble inorganic base, are present in the reaction medium.

Workflow and Data Presentation

The general workflow for setting up and performing a Suzuki-Miyaura coupling is depicted below. Adherence to an inert atmosphere protocol is paramount for success, as oxygen can deactivate the palladium(0) catalyst.

Figure 2: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-Aryl-5-chloro-1H-pyrazole-4-carboxamide (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a Schlenk flask, add the chloropyrazole (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 0.5 mmol scale reaction).

  • Bubble the inert gas through the stirred suspension for 15-20 minutes to degas the solvent mixture.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-12 hours.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification: The crude product can be purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) or by recrystallization.

Data Summary: Optimization of Suzuki Coupling

The following table summarizes typical screening results for the coupling of 1-(4-methoxyphenyl)-5-chloro-1H-pyrazole-4-carboxamide with phenylboronic acid.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3.0)Toluene/H₂O10085
2Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O9078
3Pd(dppf)Cl₂ (5)-Cs₂CO₃ (3.0)Dioxane/H₂O9092
4Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (3.0)Toluene/H₂O10088

Yields are for the isolated, purified product.

As the data suggests, catalyst and base selection are crucial. For this specific substrate, the Pd(dppf)Cl₂ system provided the highest yield, highlighting the importance of empirical optimization for each unique substrate pairing.

Conclusion and Future Outlook

The functionalization of the C4-amide chloropyrazole scaffold is a powerful approach for generating novel chemical entities with significant potential in drug discovery and agrochemistry. The protocols detailed here for N-alkylation of the amide and Suzuki-Miyaura coupling at the C5-chloro position provide robust and versatile methods for creating diverse compound libraries. Understanding the chemical principles behind reagent and condition selection is paramount to achieving high yields and purity.

Future advancements in this field will likely focus on the development of more efficient and selective C-H functionalization methods, allowing for the direct introduction of substituents onto the pyrazole core without the need for pre-installed handles like halides.[12][13] Such strategies promise to further streamline the synthesis of complex pyrazole derivatives, accelerating the discovery of next-generation therapeutics and crop protection agents.

References

  • Catalytic C-H allylation and benzylation of pyrazoles. - Semantic Scholar. (n.d.).
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC. (n.d.).
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10).
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Technical Support Center: Functionalization of the Pyrazole C4 Position - Benchchem. (n.d.).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (n.d.).
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025, June 20).
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (2020, October 12).
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Publications. (2025, September 11).
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. (2022, January 7).
  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Sci-Hub. (n.d.).
  • 4-Chloropyrazole – Chem-Impex. (n.d.).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. (2021, May 10).
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (n.d.).
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, November 21).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - MDPI. (2025, September 23).
  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. (n.d.).
  • Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines - PubMed. (2023, October 6).
  • Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed. (2020, July 24).
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Organocatalytic Chemoselective C4‐Benzylation of 5‐Aminopyrazoles | Request PDF. (n.d.).
  • 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis - ResearchGate. (2015, July 5).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024, June 13).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (2013, October 30).
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Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in pyrazole amide functionalization

Technical Support Center: Pyrazole Amide Functionalization Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Amide Functionalization

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low conversion rates during the functionalization of pyrazole amides. Our focus is on providing logical, cause-and-effect-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My pyrazole amide N-arylation/coupling reaction is showing low conversion. What are the most common initial culprits?

Low conversion is a frequent issue that can typically be traced back to one of three areas: reagent integrity, reaction atmosphere, or the catalytic system's efficacy. Before undertaking extensive optimization, a systematic initial check is crucial.

  • Reagent & Solvent Purity: Pyrazole chemistry, particularly transition-metal-catalyzed reactions, is highly sensitive to impurities. Water is a primary concern as it can lead to hydrolysis of starting materials or intermediates and can deactivate the catalyst.[1] Solvents must be anhydrous, and starting materials should be pure.

  • Inert Atmosphere: Many palladium and copper catalysts, as well as the phosphine ligands used in these reactions, are sensitive to oxygen.[2] Incomplete removal of air from the reaction vessel can lead to catalyst oxidation and deactivation, halting the catalytic cycle.

  • Reaction Temperature & Time: Sub-optimal temperature can lead to a sluggish reaction. Some Ullmann-type couplings, for example, require high temperatures (e.g., 150-180 °C) to proceed efficiently.[3][4] Conversely, excessively high temperatures can cause degradation. Ensure your reaction is running at the literature-recommended temperature for your specific catalytic system and has been allowed to proceed for a sufficient duration.

Q2: I suspect an issue with my starting materials or reagents. How can I troubleshoot this?

Starting material quality is non-negotiable for a successful reaction. If you suspect an issue, follow this checklist:

  • Verify Purity: Re-analyze your pyrazole amide and coupling partner (e.g., aryl halide) using ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity. Impurities from a previous step can act as catalyst poisons.

  • Dry Your Reagents:

    • Solvents: Use freshly distilled solvents from an appropriate drying agent or purchase high-quality anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon) over molecular sieves.

    • Bases: Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be hygroscopic. Dry them in an oven (e.g., >120 °C) under vacuum for several hours before use.

    • Starting Materials: If your substrates are stable, dry them under high vacuum for several hours to remove residual water or solvents.

  • Check Catalyst and Ligand Activity: Catalysts and ligands can degrade over time, especially if not stored properly. If you suspect your catalyst is old or has been exposed to air, consider using a fresh batch. For palladium catalysts, a gray or black appearance can indicate decomposition to palladium black, which has low catalytic activity.[5]

Q3: How do I select the optimal catalyst, ligand, and base for my specific pyrazole amide functionalization?

The choice of catalyst, ligand, and base is highly substrate-dependent and is the most critical factor in optimizing C-N cross-coupling reactions. There is no universal system, but general principles apply.

  • Catalyst Choice (Palladium vs. Copper):

    • Palladium: Generally used for Buchwald-Hartwig aminations, offering broad substrate scope with aryl chlorides, bromides, iodides, and triflates.[5][6] It often requires phosphine-based ligands.

    • Copper: The classic choice for Ullmann condensation, it is often more cost-effective. Copper-catalyzed reactions work well with aryl iodides and bromides, particularly with nitrogen heterocycles.[3][7][8] Diamine ligands like 1,10-phenanthroline are common.[3]

  • Ligand Selection: The ligand stabilizes the metal center and modulates its reactivity.

    • For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like tBuBrettPhos) are often required to promote the crucial reductive elimination step in the catalytic cycle.[5][8]

    • For specific challenges, specialized ligands are key. For example, using an alcohol solvent like ethanol can lead to a C-O coupling side reaction; employing a ligand like Xantphos can effectively prevent this.[6][9]

  • Base Selection: The base's role is typically to deprotonate the pyrazole N-H or the amide (depending on the reaction type), enabling it to participate in the catalytic cycle.

    • Strength: A base must be strong enough to deprotonate the N-H bond but not so strong that it causes unwanted side reactions. Common choices range from moderate (K₂CO₃) to strong (NaO-tBu, K₃PO₄).

    • Solubility: The solubility of the base and the resulting salt can impact the reaction rate. Cs₂CO₃ is often effective due to its high solubility in many organic solvents.[5]

The following table summarizes common catalytic systems for N-arylation of pyrazoles and related heterocycles.

Catalyst PrecursorLigandBaseSolventTypical SubstrateReference
Cu₂O1,10-PhenanthrolineK₂CO₃Tolueneo-Iodoarylamines[3]
CuONone (Heterogeneous)N/ATolueneAryl Iodides[4]
Pd₂(dba)₃XantphosK₃PO₄EthanolHeteroaryl Bromides[6]
Pd₂(dba)₃Pyrazole-PhosphineNaO-tBuTolueneAryl Bromides[5]
CuIDiamine LigandsK₃PO₄DioxaneAryl Iodides/Bromides[8]
Q4: My reaction is stalling or proceeding very slowly. What adjustments can I make to the reaction conditions?

If your initial setup yields poor conversion, systematic adjustments are necessary.

  • Increase Temperature: Many cross-coupling reactions have a significant activation energy barrier. Incrementally increasing the temperature (e.g., in 10-20 °C steps) can dramatically increase the reaction rate. Monitor for any signs of decomposition.

  • Increase Catalyst/Ligand Loading: While higher loadings are less economical, temporarily increasing the catalyst (from 1-2 mol% to 5 mol%) and ligand loading can help overcome catalyst deactivation and push a sluggish reaction to completion.[3]

  • Change the Solvent: Solvent polarity can influence the solubility of reagents and the stability of intermediates in the catalytic cycle. If a reaction is slow in a non-polar solvent like toluene, switching to a more polar aprotic solvent like dioxane, DMF, or NMP might improve the outcome.

  • Check for Reversible Reactions or Product Inhibition: In some cases, the product itself or a byproduct can inhibit the catalyst. Diluting the reaction (increasing solvent volume) can sometimes mitigate this effect, although it may also slow the reaction rate.

Q5: I'm observing significant side products. What are the likely side reactions and how can I suppress them?

Side product formation directly reduces the yield of your desired product. Common side reactions in pyrazole amide functionalization include:

  • Hydrolysis: If water is present, the amide bond can be cleaved under acidic or basic conditions, reverting to the starting carboxylic acid and amine.[1] Solution: Ensure strictly anhydrous conditions.

  • Dehalogenation: The aryl halide coupling partner can be reduced, replacing the halogen with a hydrogen atom. This is often promoted by certain palladium catalysts and can be a problem in protic solvents.[6] Solution: Screen different ligands and ensure your reaction is free of adventitious hydrogen sources.

  • Homo-coupling: The aryl halide can couple with itself to form a biaryl species. Solution: This is often a sign of a poorly performing catalytic system. Re-screening ligands and adjusting the temperature can help favor the desired C-N coupling pathway.

  • Competing C-O Coupling: When using alcohol-based solvents, an undesired C-O bond can form between the aryl halide and the solvent.[6] Solution: Switch to an aprotic solvent or use a ligand specifically designed to prevent this, such as Xantphos.[6][9]

Q6: My substrates are sterically hindered, and I believe this is causing the low yield. How can I overcome this challenge?

Steric hindrance is a major obstacle, particularly around the reacting centers (the pyrazole nitrogen and the carbon bearing the leaving group).[10] It can slow or prevent both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Modify the Ligand: This is the most effective strategy. Use ligands that are themselves very bulky. The steric bulk of the ligand can force the metal center into a geometry that facilitates the coupling of other bulky groups. Biarylphosphine ligands were developed specifically for this purpose.[2][5]

  • Increase Reaction Temperature and Time: Forcing conditions can sometimes overcome the high activation energy associated with sterically demanding substrates.

  • Change the Coupling Partner: If possible, switching from a sterically bulky aryl chloride or bromide to the more reactive aryl iodide or triflate can facilitate the initial oxidative addition step.

  • Consider Alternative Synthetic Routes: In some cases, the desired functionalization may be more readily achieved through a different strategy, such as a nucleophilic aromatic substitution (SNAAr) if the aryl partner is sufficiently electron-deficient, or by building the functionalized pyrazole ring from acyclic precursors.[11]

Visualization & Workflow Diagrams

A systematic approach is critical when troubleshooting. The following workflow provides a logical sequence for diagnosing and solving low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Step 1: Verify Reagent & Solvent Integrity start->check_reagents check_atmosphere Step 2: Ensure Inert Atmosphere check_reagents->check_atmosphere Reagents OK solution Conversion Improved check_reagents->solution Purity/Dryness Issue Found & Fixed check_conditions Step 3: Review Reaction Conditions (Temp, Time, Concentration) check_atmosphere->check_conditions Atmosphere OK check_atmosphere->solution Leak Found & Fixed optimize_catalyst Step 4: Optimize Catalytic System (Metal, Ligand, Base) check_conditions->optimize_catalyst Conditions OK check_conditions->solution Conditions Adjusted address_sterics Step 5: Address Steric Hindrance optimize_catalyst->address_sterics System Optimized, Still Low Yield optimize_catalyst->solution New System Successful address_sterics->solution

Caption: A systematic workflow for troubleshooting low conversion rates.

To better understand why catalyst and ligand choice is so important, consider the simplified catalytic cycle for a Buchwald-Hartwig C-N coupling reaction. Problems often arise during the Oxidative Addition or Reductive Elimination steps.

CatalyticCycle cluster_info pd0 Pd(0)Lₙ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X base_act Amide Complex ox_add->base_act + Pyrazole-NH-R - Base-H-X red_elim Product Complex base_act->red_elim Reductive Elimination red_elim->pd0 - Product aryl_halide Ar-X amide Pyrazole-NH-R base Base product Ar-N(Pyrazole)-R info1 Oxidative Addition: - Hindered by bulky Ar-X - Slow for Ar-Cl vs Ar-I info2 Reductive Elimination: - Hindered by bulky ligands/substrates - Requires electron-rich ligands

Caption: Simplified Pd-catalyzed C-N coupling cycle showing critical steps.

Detailed Experimental Protocol

Protocol 1: General Screening for Optimal N-Arylation Conditions

This protocol outlines a parallel screening approach to efficiently identify a promising catalytic system.

Objective: To test multiple ligands and bases to improve the yield of the C-N coupling between a pyrazole amide and an aryl bromide.

Materials:

  • Pyrazole Amide (Substrate 1)

  • Aryl Bromide (Substrate 2)

  • Palladium Precursor: Pd₂(dba)₃

  • Ligands: Xantphos, tBuBrettPhos (or other relevant biarylphosphine)

  • Bases: K₃PO₄, Cs₂CO₃, NaO-tBu (dried)

  • Solvent: Anhydrous Dioxane or Toluene

  • Inert atmosphere reaction vials (e.g., 2-dram vials with screw caps and PTFE septa)

  • Internal Standard (e.g., dodecane, hexadecane) for GC or LC analysis

Procedure:

  • Preparation (Inside a Glovebox or under Inert Gas Flow):

    • To each of 6 separate, labeled reaction vials, add the Pyrazole Amide (0.1 mmol, 1.0 equiv).

    • Add the Palladium Precursor (0.002 mmol, 2 mol% Pd).

    • Add the appropriate Ligand (0.0048 mmol, 4.8 mol%) to each vial as per your screening plan (2 vials per ligand).

    • Add the Aryl Bromide (0.12 mmol, 1.2 equiv).

    • Add the appropriate Base (0.2 mmol, 2.0 equiv) to each vial as per your screening plan.

  • Reaction Setup:

    • To each vial, add the Internal Standard (e.g., 20 µL).

    • Add anhydrous solvent (1.0 mL) to each vial.

    • Seal the vials tightly with the screw caps.

    • Remove the vials from the glovebox.

  • Execution & Monitoring:

    • Place the vials in a pre-heated aluminum heating block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).

    • Ensure vigorous stirring in each vial.

    • After a set time (e.g., 2, 8, and 24 hours), take an aliquot from each reaction for analysis. To do this, quickly uncap, draw a small sample (~10 µL) with a syringe, and immediately recap.

    • Quench the aliquot in a vial containing diethyl ether and a small amount of water. Vortex, and analyze the organic layer by GC or LC to determine the conversion rate relative to the internal standard.

  • Analysis:

    • Compare the conversion rates across the different conditions (ligand/base combinations) at each time point.

    • The condition providing the highest conversion with minimal side product formation is your optimized lead for scale-up.

References

  • Optimization studies on N 1 -arylation of 1H-pyrazolo[3,4-b]pyridin-3- amine. (n.d.). ResearchGate.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). PMC.
  • Sharma, S., et al. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). PMC.
  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. (n.d.). ResearchGate.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). ACS Publications.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry - ACS Publications.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (n.d.). Indian Academy of Sciences.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (2008, October 20). Taylor & Francis Online.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009, December 10). MDPI.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. (n.d.). arkat usa.
  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. (2021, January 15). ACS Figshare.
  • Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. (n.d.). Academia.edu.
  • Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds. (n.d.). White Rose eTheses Online.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 8). MDPI.
  • Bliss, F., et al. (2021, January 15). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development - ACS Publications.
  • The hydrolysis of amides. (n.d.). Chemguide.
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
  • Catalytic hydrogenation process for preparing pyrazoles. (n.d.). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (n.d.). ResearchGate.
  • Troubleshooting low yield in pyridine functionalization. (n.d.). Benchchem.
  • Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). MDPI.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Testing of Pyrazole Carboxamides

Abstract This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrazole carboxamides. Moving beyond a simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrazole carboxamides. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind critical experimental choices, from initial column and mobile phase selection to systematic optimization and final validation. We will compare various stationary phases and mobile phase modifiers, presenting experimental data to support our recommendations. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, stability-indicating HPLC method for this important class of compounds, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Challenge of Pyrazole Carboxamides

Pyrazole carboxamides are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them common scaffolds in pharmaceutical and agrochemical research.[1][2] Ensuring the purity of these active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering the resolution and sensitivity required to separate the main component from process impurities and degradation products.[3]

The development of a successful HPLC method, however, is not a one-size-fits-all process. The diverse substitution patterns on the pyrazole and carboxamide moieties can significantly alter the physicochemical properties of the analyte, such as polarity (LogP) and ionization constant (pKa).[4] This variability necessitates a systematic and scientifically sound method development strategy. This guide will compare and contrast different approaches to method development, providing the reader with a logical framework for tackling their specific pyrazole carboxamide candidate.

Foundational Strategy: Understanding the Analyte and Regulatory Landscape

A robust HPLC method is built on a thorough understanding of both the analyte's properties and the regulatory expectations for analytical method validation.

Physicochemical Properties of Pyrazole Carboxamides

Before a single injection is made, a literature review of the target molecule and its close analogs is invaluable. Key parameters to consider are:

  • Polarity (LogP): The octanol-water partition coefficient (LogP) provides a first approximation of the compound's hydrophobicity. Pyrazole carboxamides can range from moderately polar to quite nonpolar depending on their substituents. For instance, the unsubstituted 1H-pyrazole-4-carboxamide has a computed XLogP3 of -0.9, indicating significant polarity.[4] This information guides the initial choice of reversed-phase or normal-phase chromatography. Given the frequent presence of both polar and non-polar functionalities, reversed-phase HPLC is typically the most versatile starting point.

  • Acid/Base Properties (pKa): The pyrazole ring itself is weakly basic, while the carboxamide is generally neutral. However, acidic or basic substituents can dramatically influence the molecule's ionization state at different pH values. Understanding the pKa is crucial for selecting an appropriate mobile phase pH to ensure consistent retention and good peak shape.

  • UV Absorbance: A UV-Visible spectrum of the analyte in the likely mobile phase diluent (e.g., acetonitrile/water) is essential for selecting an optimal detection wavelength. Pyrazole systems typically exhibit strong absorbance in the 220-280 nm range.

The Regulatory Framework: ICH, USP, and FDA Guidelines

Any analytical method intended for use in a regulated environment must be developed and validated in accordance with established guidelines. The International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide the primary framework for this process.[5][6][7]

  • ICH Q2(R2) "Validation of Analytical Procedures" : This core guideline outlines the validation characteristics required for a given analytical procedure, including accuracy, precision, specificity, linearity, range, and robustness.[8][9]

  • USP General Chapter <621> "Chromatography" : This chapter provides detailed information on chromatographic theory, system suitability requirements, and allowable adjustments to compendial methods.[10][11]

  • FDA Guidance on Analytical Method Validation : This guidance provides the agency's current thinking on the validation of analytical procedures for NDAs and ANDAs.[7]

A well-developed method is one that is not only scientifically sound but also readily validatable according to these internationally recognized standards.

Comparative Method Development: A Step-by-Step Approach

The following sections will compare different experimental choices, providing the rationale and supporting data to guide the method development process.

Initial Column Selection: A Tale of Two Phases

For reversed-phase HPLC, the C18 (octadecylsilane) column is the workhorse of the industry. However, for pyrazole carboxamides, which can possess both aromatic and polar functionalities, a simple C18 may not provide optimal selectivity.

Stationary Phase Principle of Separation Advantages for Pyrazole Carboxamides Disadvantages
C18 (L1) Primarily hydrophobic interactions.Good starting point, wide availability, robust.May show poor retention for very polar analogs; potential for peak tailing with basic compounds.
C8 (L7) Less hydrophobic than C18.Better retention of more polar pyrazole carboxamides.Less retentive for nonpolar impurities.
Phenyl-Hexyl (L11) Mixed-mode (hydrophobic and π-π interactions).Enhanced selectivity for aromatic compounds due to π-π interactions with the pyrazole ring.Can have different selectivity profiles between manufacturers.

Recommendation: Begin with a C18 column as a baseline. If peak shape is poor or co-elution of impurities is observed, a Phenyl-Hexyl column should be evaluated as a second option to leverage alternative selectivity.

Mobile Phase Optimization: The Power of pH and Organic Modifier

The choice of mobile phase composition is arguably the most critical factor in achieving a successful separation.

3.2.1. Organic Modifier: Acetonitrile vs. Methanol
Organic Modifier Properties Advantages for Pyrazole Carboxamides Disadvantages
Acetonitrile Lower viscosity, lower UV cutoff (~190 nm).Generally provides sharper peaks and better resolution. Allows for detection at lower wavelengths.Higher cost, potential for reactivity with certain analytes.
Methanol Higher viscosity, higher UV cutoff (~205 nm).Can offer different selectivity compared to acetonitrile. Lower cost.May lead to broader peaks due to higher viscosity and slower mass transfer.

Recommendation: Acetonitrile is the preferred organic modifier for initial method development due to its superior chromatographic efficiency. Methanol should be considered as a tool to alter selectivity if acetonitrile does not provide the desired separation.

3.2.2. Aqueous Phase and pH Control

For ionizable compounds like many pyrazole carboxamides, controlling the mobile phase pH is non-negotiable.

  • Acidic pH (e.g., pH 2.5-3.5): Using a buffer such as phosphate or an additive like formic or trifluoroacetic acid will ensure that any basic functionalities (like the pyrazole nitrogen) are protonated. This generally leads to better peak shape and more consistent retention times.

  • Neutral pH: This is generally avoided as small changes in pH can lead to significant shifts in retention time if the analyte's pKa is near the mobile phase pH.

  • Basic pH: While less common, a basic mobile phase can be used if the analyte is an acid. However, specialized pH-stable columns are required.

Recommendation: Start with a simple mobile phase of 0.1% formic acid in water as the aqueous component. This provides sufficient buffering capacity for most pyrazole carboxamides and is mass spectrometry compatible.

Experimental Protocol: A Systematic Approach

The following protocol outlines a structured approach to developing a purity method for a novel pyrazole carboxamide.

3.3.1. Initial Screening Gradient
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm (or predetermined λmax)

  • Gradient: 5% B to 95% B in 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

This generic gradient will provide a good overview of the sample's complexity and the approximate elution conditions for the main peak.

3.3.2. Method Optimization Workflow

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation Start Define Analytical Target Profile (ATP) Screening Run Initial Screening Gradient (C18, ACN/H2O w/ 0.1% FA) Start->Screening Evaluation1 Evaluate Peak Shape, Retention, and Number of Impurities Screening->Evaluation1 Optimize_Selectivity Optimize Selectivity: - Evaluate Phenyl-Hexyl Column - Compare ACN vs. MeOH Evaluation1->Optimize_Selectivity Sub-optimal Selectivity FinalMethod Final Validated Method Evaluation1->FinalMethod Acceptable Optimize_Resolution Optimize Resolution: - Adjust Gradient Slope - Fine-tune pH (if needed) Optimize_Selectivity->Optimize_Resolution Optimize_Efficiency Optimize Efficiency: - Adjust Flow Rate - Consider smaller particle size columns (UHPLC) Optimize_Resolution->Optimize_Efficiency Evaluation2 System Suitability Check: Resolution > 2, Tailing < 1.5 Optimize_Efficiency->Evaluation2 Evaluation2->Optimize_Selectivity Fail Validation Perform Method Validation (ICH Q2R2) - Specificity, Linearity, Accuracy, - Precision, Robustness Evaluation2->Validation Pass Validation->FinalMethod

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is established, it must be validated to demonstrate its suitability for its intended purpose. The core validation parameters as defined by ICH Q2(R2) are summarized below.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (e.g., using a PDA detector) should pass. No interference at the analyte's retention time in placebo and blank injections.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999
Accuracy To assess the closeness of the test results to the true value.Recovery of spiked analyte should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) To demonstrate the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80% to 120% of the target concentration for an assay.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like flow rate, pH, and column temperature are slightly varied.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Experimental Protocol: Forced Degradation Study for Specificity

A forced degradation study is a critical component of validating a stability-indicating method.

  • Prepare Solutions: Prepare solutions of the pyrazole carboxamide in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours (solid state)

    • Photolytic: Expose to UV light (ICH Q1B)

  • Analysis: Analyze the stressed samples alongside an unstressed control using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak. Peak purity analysis of the main peak in the stressed samples should also pass.

Conclusion: A Framework for Success

Developing a robust and reliable HPLC method for the purity testing of pyrazole carboxamides is a systematic process that combines a fundamental understanding of chromatography, knowledge of the analyte's physicochemical properties, and adherence to regulatory guidelines. By starting with a logical column and mobile phase selection, employing a structured optimization workflow, and culminating in a thorough validation as outlined by ICH guidelines, researchers can confidently establish a method that is fit for purpose. The comparative data and experimental protocols provided in this guide serve as a practical roadmap for navigating the challenges of HPLC method development for this important class of compounds.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • United States Pharmacopeia. USP-NF 〈621〉 Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent Technologies. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • United States Pharmacopeia. 〈621〉 Chromatography - USP-NF ABSTRACT. [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • U.S. Pharmacopeial Convention. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • PubChem. 1H-Pyrazole-4-carboxamide. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PLOS ONE. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • International Journal of ChemTech Research. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]

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Validation

A Researcher's Guide to the Infrared Spectroscopy of Pyrazole-Carboxamides: Deciphering the Vibrational Signatures

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, pyrazole-carboxamides represent a privileged scaffold, forming the core of numerous therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrazole-carboxamides represent a privileged scaffold, forming the core of numerous therapeutic agents. The precise characterization of these molecules is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and insightful method for confirming their synthesis and elucidating their structural features. This guide offers an in-depth exploration of the characteristic IR absorption peaks for the carboxamide functional group tethered to a pyrazole ring, providing experimental data, comparative analysis, and practical protocols to aid researchers in their daily work.

The Vibrational Language of Pyrazole-Carboxamides: Key Spectroscopic Regions

The infrared spectrum of a pyrazole-carboxamide is a composite of the vibrational modes of the pyrazole ring and the carboxamide linker. Understanding the characteristic absorptions of each component is crucial for accurate spectral interpretation. The most diagnostic peaks for the carboxamide functionality are the N-H stretching, Amide I, and Amide II bands.

N-H Stretching Vibrations: A Window into Hydrogen Bonding

The region between 3500 and 3200 cm⁻¹ is dominated by the N-H stretching vibrations of the amide group. In a series of novel pyrazole-carboxamide derivatives, these stretching vibrations were observed in the range of 3427–3224 cm⁻¹ [1]. The position and shape of this band are highly sensitive to the molecular environment, particularly hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the amide N-H proton and a carbonyl oxygen or a pyrazole nitrogen atom can lead to a broadening and shifting of this peak to lower wavenumbers. For secondary amides, which are common in this class of compounds, a single N-H stretching band is typically observed.

The Amide I Band: The Carbonyl's Signature Tune

The Amide I band, arising primarily from the C=O stretching vibration , is one of the most intense and useful absorption peaks in the IR spectrum of pyrazole-carboxamides. This strong band typically appears in the region of 1700–1630 cm⁻¹ . For instance, in a study of novel 1H-pyrazole-3-carboxamide derivatives, the C=O stretching frequency (labeled as O=C–NH) was reported at 1656 cm⁻¹ [2]. Another investigation on pyrazole-carboxamides noted this peak at 1667 cm⁻¹ (C=O)[3].

The precise position of the Amide I band is influenced by several factors:

  • Substitution on the Pyrazole Ring: Electron-donating or withdrawing groups on the pyrazole ring can alter the electronic environment of the adjacent carboxamide group, leading to shifts in the C=O stretching frequency. Electron-withdrawing groups tend to increase the double-bond character of the C=O bond, shifting the Amide I band to a higher wavenumber. Conversely, electron-donating groups can decrease the C=O bond order through resonance, resulting in a shift to a lower wavenumber.

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen also plays a role. Bulky substituents may induce steric hindrance, affecting the planarity of the amide bond and consequently its vibrational frequency.

  • Hydrogen Bonding: Similar to the N-H stretch, the Amide I band is sensitive to hydrogen bonding. The formation of hydrogen bonds with the carbonyl oxygen lengthens the C=O bond, causing a shift to lower frequencies.

The Amide II Band: A Coupled Vibration

The Amide II band, appearing in the 1600–1500 cm⁻¹ region, is a more complex vibrational mode resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations. This band is typically less intense than the Amide I band. Its position is also influenced by hydrogen bonding and the overall molecular structure.

Distinguishing Features: Pyrazole Ring Vibrations

To confidently assign the carboxamide peaks, it is essential to recognize the characteristic absorptions of the pyrazole ring itself. These typically include:

  • C=N Stretching: These vibrations usually appear in the range of 1680–1589 cm⁻¹ [4][5].

  • C=C Stretching: Aromatic C=C stretching vibrations within the pyrazole ring are also observed in this region, often coupled with the C=N vibrations. For example, in some 1H-pyrazole-3-carboxamide derivatives, C=N and C=C stretching of the pyrazole ring were assigned to peaks at 1456 cm⁻¹ and 1346 cm⁻¹ , respectively[2].

  • N-H Stretching (for N-unsubstituted pyrazoles): In pyrazoles with a free N-H group, the stretching vibration is observed in a similar region to the amide N-H, typically between 3220–3400 cm⁻¹ [5]. This can sometimes overlap with the amide N-H peak, requiring careful analysis.

Comparative Spectral Analysis: A Visual Guide

To illustrate the distinct spectral features, let's consider a hypothetical comparison between a simple pyrazole, a simple secondary amide (e.g., N-methylacetamide), and a pyrazole-carboxamide.

G cluster_0 Simple Pyrazole cluster_1 Simple Amide (Secondary) cluster_2 Pyrazole-Carboxamide a N-H Stretch (~3300 cm⁻¹) C=N Stretch (~1600 cm⁻¹) c N-H Stretch (Amide) (~3400-3200 cm⁻¹) Amide I (C=O) (~1670 cm⁻¹) Amide II (N-H bend) (~1550 cm⁻¹) C=N Stretch (Pyrazole) (~1600 cm⁻¹) a->c Incorporation of Carboxamide Group b N-H Stretch (~3300 cm⁻¹) Amide I (C=O) (~1650 cm⁻¹) Amide II (N-H bend) (~1550 cm⁻¹) b->c Attachment of Pyrazole Ring

Caption: Key IR absorption regions for pyrazole, a simple amide, and a pyrazole-carboxamide.

The pyrazole-carboxamide spectrum will exhibit the characteristic Amide I and II bands from the carboxamide moiety, which are absent in a simple pyrazole. Simultaneously, it will display the pyrazole ring vibrations (like C=N stretch), which are not present in a simple acyclic amide. The N-H stretching region in an N-unsubstituted pyrazole-carboxamide can be complex due to the presence of both the pyrazole N-H and the amide N-H.

Data Summary: Characteristic IR Peaks for Pyrazole-Carboxamides

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)IntensityNotes
N-H Stretch Amide (N-H)3427 - 3224[1]Medium to StrongPosition and width are sensitive to hydrogen bonding.
Amide I Carbonyl (C=O)1700 - 1630StrongThe most intense and diagnostic amide band.
Amide II N-H bend & C-N stretch1600 - 1500MediumA coupled vibration, less intense than Amide I.
C=N Stretch Pyrazole Ring1680 - 1589[4][5]MediumCan sometimes overlap with the Amide I band.
C=C Stretch Pyrazole Ring~1450MediumAromatic ring stretching.
N-H Stretch Pyrazole Ring3400 - 3220[5]MediumPresent in N-unsubstituted pyrazoles.

Experimental Protocol: Acquiring an IR Spectrum using the KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples. The principle involves grinding the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Methodology:

  • Drying: Ensure both the pyrazole-carboxamide sample and spectroscopic grade KBr are thoroughly dry. KBr is hygroscopic and any moisture will result in a broad O-H absorption band around 3400 cm⁻¹, which can interfere with the N-H stretching region. It is recommended to dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.

  • Grinding: In a clean agate mortar and pestle, grind a small amount of the sample (typically 1-2 mg) to a very fine powder. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes.

  • Pellet Inspection: Carefully remove the die from the press and disassemble it. A good KBr pellet should be thin and transparent or translucent.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder. If necessary, apply baseline correction to obtain a flat baseline.

Conclusion: A Powerful Tool for Molecular Characterization

IR spectroscopy is an indispensable tool for the characterization of pyrazole-carboxamides. By carefully analyzing the key vibrational bands—N-H stretching, Amide I, and Amide II—researchers can gain valuable insights into the molecular structure, confirm the presence of the crucial carboxamide linkage, and probe the effects of intermolecular interactions. This guide provides a foundational understanding and practical framework for leveraging the power of IR spectroscopy in the design and development of novel pyrazole-carboxamide-based therapeutics.

References

  • Kasimoğullari, R., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. [Link]

  • Stuart, B. H. (2004).
  • Lu, Y., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Academic press.
  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY, 23, 201-206. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • JETIR. (2022). Synthesis and Characterization of (E)-3-phenyl-5-styryl-4,5-dihydro-1H pyrazole-1-carboxamide and 5-(furan-yl)-3-phenyl-4,5-dihydro-1H-Pyrazole-1-carboxamide derivatives and their antimicrobial activity. Journal of Emerging Technologies and Innovative Research, 9(6). [Link]

  • Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

  • MDPI. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Pontiki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3362. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols for managing chlorinated organic waste and are designed to ensure the protection of laboratory personnel and the environment.

Disclaimer: This guide is based on the chemical's classification as a halogenated organic compound and hazard assessments of structurally similar pyrazole derivatives. A specific Safety Data Sheet (SDS) for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide was not available at the time of writing. You must consult the specific SDS provided by your chemical supplier and adhere to your institution's and local/national hazardous waste regulations.

Hazard Assessment and Risk Profile

Understanding the "why" behind disposal protocols begins with a thorough hazard assessment. 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide belongs to the family of halogenated pyrazoles. While toxicological data for this specific compound is not widely published, analysis of close analogues provides a strong basis for a cautious approach.

Safety Data Sheets for similar chlorinated pyrazole carboxamides consistently list the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2][3]

As a chlorinated organic compound, it falls under specific waste categories that require stringent disposal methods to prevent the release of harmful substances into the environment.[4] Improper disposal can lead to the formation of persistent organic pollutants. The primary regulatory framework governing its disposal in the United States is the Resource Conservation and Recovery Act (RCRA).[4][5][6]

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Codes (Anticipated)Required Personal Protective Equipment (PPE)
Skin IrritantH315Nitrile rubber gloves, lab coat
Eye IrritantH319Safety glasses with side shields or goggles
Respiratory IrritantH335Use in a chemical fume hood; respirator if ventilation is inadequate
Environmental HazardH411 (Anticipated)N/A (Handled via proper disposal)

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is to treat it as a halogenated organic hazardous waste . This dictates a specific collection and disposal pathway that prevents it from entering standard waste streams or waterways.

Step 1: Waste Segregation at the Source

The causality behind waste segregation is rooted in chemical compatibility and disposal stream requirements. Mixing different waste classes can lead to dangerous reactions and complicates the disposal process, significantly increasing costs and environmental risk.[7]

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste." [8]

  • Rationale: Halogenated solvents and solids require high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HCl) produced during combustion.[7] Mixing them with non-halogenated waste, which may be recycled as fuel, contaminates the entire stream and necessitates the more expensive incineration process for the entire volume.[7]

  • DO NOT mix this waste with:

    • Non-halogenated organic waste (e.g., acetone, ethanol, hexane).

    • Aqueous waste (acidic or basic solutions).

    • Solid waste (gloves, paper towels) unless they are grossly contaminated.

    • Sharps.

Step 2: Containerization and Labeling

Proper containerization is a self-validating system; it prevents leaks, contains vapors, and clearly communicates the hazard to everyone in the laboratory and to waste handlers.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap that is in good condition and compatible with chlorinated organic compounds. The original product container is often a suitable choice.[9]

  • Rationale: The container must be chemically resistant to the waste and prevent leakage or vapor release. An insecure lid is a common and preventable source of exposure and spills.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.

  • Labeling Requirements: The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "3-Chloro-1-methyl-1H-pyrazole-4-carboxamide" .

    • An approximate concentration and quantity.

    • The accumulation start date.

    • The relevant hazard pictograms (e.g., irritant).

Step 3: Accumulation and Storage
  • Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Rationale: Storing waste in a designated, controlled area prevents accidental mixing and ensures that accumulation time limits set by regulations (e.g., RCRA guidelines for generator status) are not exceeded.[5] The container must be kept closed at all times except when adding waste.[8]

  • Best Practice: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate risks from potential leaks or spills.

Step 4: Arranging for Final Disposal
  • Action: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Rationale: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to federal, state, and local regulations. They will ensure the waste is transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal Method: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration (typically >1100°C).[7] This process ensures the complete destruction of the organic molecule, with subsequent scrubbing of the flue gas to remove resulting hydrogen halides (e.g., HCl).[7][10]

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. A prepared response is critical to mitigating harm.

Spill Cleanup Protocol:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain the Spill: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust generation.[3]

  • Collect Waste: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials (gloves, wipes, absorbent) must be disposed of as halogenated hazardous waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Exposure Protocol:
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13]

Disposal Decision Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide and associated contaminated materials.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal start Waste Generated: 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide (or contaminated material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal container Step 2: Select Compatible 'Halogenated Organic Waste' Container ppe->container label_container Step 3: Affix 'Hazardous Waste' Label & Record Contents container->label_container add_waste Step 4: Add Waste to Container label_container->add_waste seal Step 5: Securely Seal Container add_waste->seal store Step 6: Place in Secondary Containment in Satellite Accumulation Area seal->store full Is Container Full or Time Limit Reached? store->full full->add_waste No contact_ehs Step 7: Contact EHS for Pickup full->contact_ehs Yes tsdf Step 8: Transport to TSDF via Licensed Contractor contact_ehs->tsdf incinerate Step 9: High-Temperature Incineration with Flue Gas Scrubbing tsdf->incinerate

Sources

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